

Spectroscopic Profile of Methyl Chroman-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl chroman-2-carboxylate*

Cat. No.: B1354886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl chroman-2-carboxylate**. Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **Methyl chroman-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.10-7.25	m	-	2H	Ar-H
~6.80-6.95	m	-	2H	Ar-H
~4.80	dd	~8, ~4	1H	O-CH-C=O
~3.75	s	-	3H	O-CH ₃
~2.90	m	-	2H	Ar-CH ₂
~2.20	m	-	2H	CH ₂ -CH

Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~172.0	Quaternary	C=O (ester)
~155.0	Quaternary	Ar-C-O
~129.0	Tertiary	Ar-CH
~127.0	Tertiary	Ar-CH
~121.0	Quaternary	Ar-C
~117.0	Tertiary	Ar-CH
~116.0	Tertiary	Ar-CH
~75.0	Tertiary	O-CH-C=O
~52.5	Primary	O-CH ₃
~28.0	Secondary	Ar-CH ₂
~24.0	Secondary	CH ₂ -CH

Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3050	Medium	Aromatic C-H Stretch
~2950, ~2870	Medium	Aliphatic C-H Stretch
~1745	Strong	C=O Stretch (Ester)
~1600, ~1480	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)
~1100	Strong	C-O Stretch (Ether)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
192.21	Moderate	$[M]^+$ (Molecular Ion)
133.06	High	$[M - COOCH_3]^+$
105.03	Moderate	$[C_7H_5O]^+$
77.04	Moderate	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified **Methyl chroman-2-carboxylate** is dissolved in 0.6-0.8 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

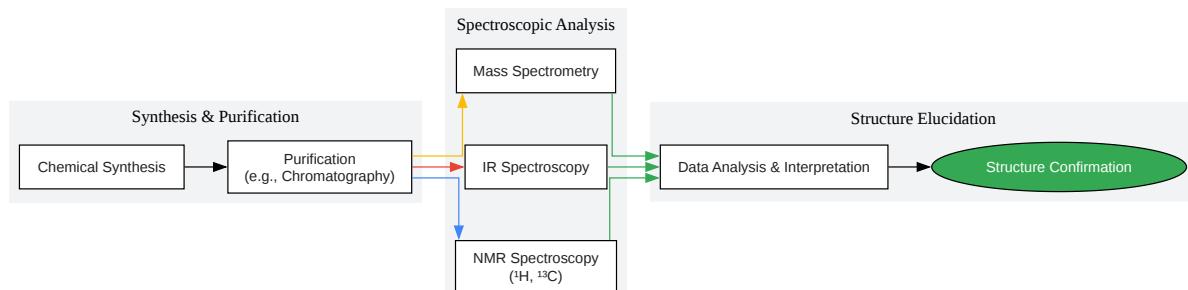
Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- 1H NMR: Spectra are acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of **Methyl chroman-2-carboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Data is typically reported in terms of transmittance (%) versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Methyl chroman-2-carboxylate** (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI): The sample solution is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **Methyl chroman-2-carboxylate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Chroman-2-Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1354886#spectroscopic-data-of-methyl-chroman-2-carboxylate\]](https://www.benchchem.com/product/b1354886#spectroscopic-data-of-methyl-chroman-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com